Morellic acid

Antimicrobial resistance MRSA Caged xanthones

Procure Morellic acid (CAS 5304-71-2), the carboxylic acid oxidation product of morellin, distinguished by its benchmark anti-MRSA potency (MIC 12.5 µM, strongest among 22 caged xanthones) and unique phospholipid-targeting mechanism. This ≥98% HPLC reference standard is essential for differentiating from isomers like isomorellic acid in Garcinia extract QC, and serves as the critical comparator for novel gambogic acid derivatives with its potent HT-29 cytotoxicity (ED50 0.36 µM).

Molecular Formula C33H36O8
Molecular Weight 560.6 g/mol
Cat. No. B10819509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorellic acid
Molecular FormulaC33H36O8
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1
InChIKeyCOVMVPHACFXMAX-OYNOKLRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morellic Acid: A Caged Xanthone Reference Standard for Antimicrobial, Anticancer and Neuroactive Research


Morellic acid (CAS 5304-71-2, C₃₃H₃₆O₈, MW 560.63) is a dioxo monocarboxylic acid derived from morellin by oxidation of the aldehyde group to the corresponding carboxy group, classified as a caged polyprenylated xanthone [1]. Isolated primarily from the resin and stem bark of Garcinia hanburyi and Garcinia morella, it serves as a key reference standard and research compound due to its established antimicrobial, anticancer, and neuroactive properties [2]. Its utility as a comparator and analytical standard in studies of the structurally related gambogic acid and other caged xanthones underscores its foundational importance in natural product chemistry and pharmacology [3].

Why Morellic Acid Cannot Be Readily Substituted for Other Garcinia-Derived Caged Xanthones


Generic substitution is precluded by significant functional group differences that drive distinct activity and selectivity profiles. Morellic acid is the carboxylic acid oxidation product of morellin, whereas its close analog gambogic acid features a different oxidation pattern and a distinct absolute stereochemical configuration [1]. These structural nuances translate directly into quantifiable differences in biological potency; for example, natural morellic acid exhibits the strongest anti-MRSA potency among a panel of 22 caged xanthones, a property not replicated by all class members [2]. Furthermore, morellic acid demonstrates a unique mechanism of action in antimicrobial applications by targeting bacterial inner membrane phospholipids, a mode of action that is distinct from the primary cytotoxic mechanisms of related compounds [3].

Quantitative Evidence for the Differentiated Use of Morellic Acid in Research and Drug Discovery


Superior Intrinsic Antibacterial Potency Against MRSA USA300 in Caged Xanthone Class

Among a panel of 22 naturally occurring caged xanthones, morellic acid was identified as the most potent inhibitor of the clinically relevant MRSA USA300 strain. This provides a clear quantitative benchmark for selection when the highest intrinsic potency is required as a starting point for further optimization [1].

Antimicrobial resistance MRSA Caged xanthones

Superior Cytotoxicity Over Gambogic Acid in HT-29 Human Colon Cancer Cells

In a direct comparison within the same study, (−)-morellic acid demonstrated a lower ED50 value than (−)-gambogic acid against the HT-29 human colon cancer cell line, indicating higher cytotoxic potency against this specific tumor type [1].

Oncology Cytotoxicity Colon cancer

Mechanistic Differentiation: Reversal of Vancomycin Resistance in VRE via Membrane Targeting

Morellic acid uniquely restores sensitivity to vancomycin and ampicillin in vancomycin-resistant Enterococcus (VRE), an activity not shared by all caged xanthones. It achieves this through a distinct mechanism of binding to bacterial inner membrane phospholipids (PE, PG, CL), leading to membrane damage and bacterial death [1]. In contrast, gambogic acid has been studied as an antibacterial adjuvant but its mechanism may differ [2].

Antimicrobial adjuvants VRE Membrane targeting

Enhanced Anxiolytic-Like Activity in Mice and Superior In Silico GABAA Receptor Binding

Morellic acid (MOR) produced anxiolytic-like effects in mice comparable to diazepam (DZP). In silico docking studies revealed that MOR had a stronger predicted binding affinity for the GABAA receptor α3 subunit than DZP, suggesting a potentially differentiated interaction profile [1].

Neuropharmacology Anxiolytic GABA receptor

Markedly Extended Half-Life and Systemic Exposure via Nano-Formulation Compared to Free Drug

Due to poor water solubility and a short half-life, free morellic acid (MA) has limited in vivo utility. However, encapsulation in nanostructured lipid carriers (MA-NLCs) dramatically improves its pharmacokinetic profile, resulting in a 7.9-fold increase in half-life and a 3.85-fold increase in AUC, thereby enabling more robust in vivo studies [1].

Drug delivery Pharmacokinetics Nanostructured lipid carriers

Potent Anti-Angiogenic Activity at Nanomolar Concentrations

Morellic acid is a potent inhibitor of angiogenesis, a critical process in tumor growth. It strongly inhibited the migration of human umbilical vein endothelial cells (HUVEC) in vitro at a low concentration of 0.5 µM, providing a specific, quantifiable metric for its anti-angiogenic efficacy [1].

Angiogenesis Vascular biology Endothelial cells

Recommended Application Scenarios for Morellic Acid Based on Verified Differentiation


As a Reference Standard and Potent Comparator in Caged Xanthone Research

Procure morellic acid for use as a high-purity analytical standard (>98%) for the development and validation of HPLC methods to quantify caged xanthones in complex natural extracts [1]. Its distinct retention time relative to isomers like isomorellic acid and other analogs makes it an essential tool for quality control of Garcinia-derived materials. Furthermore, its superior cytotoxic potency against HT-29 cells (ED50 0.36 µM) and anti-MRSA activity (MIC 12.5 µM) establish it as the benchmark comparator when evaluating the activity of novel semi-synthetic derivatives of gambogic acid and other related compounds [2].

As a Lead Scaffold for Developing Membrane-Active Antibacterial Adjuvants

Utilize morellic acid as a chemical starting point for programs aimed at discovering novel adjuvants for treating multidrug-resistant Gram-positive infections, particularly VRE [1]. Its demonstrated ability to reverse resistance to vancomycin and ampicillin by targeting bacterial inner membrane phospholipids offers a distinct and valuable mechanism of action. While the natural compound's inherent toxicity may limit direct therapeutic use, the 20-fold reduction in toxicity observed in a semi-synthetic derivative (compound 3b) validates the scaffold's potential for medicinal chemistry optimization to retain potency while improving the safety profile [2].

For In Vivo Proof-of-Concept Studies of Caged Xanthone Anticancer Activity

For in vivo oncology research, the procurement of morellic acid-loaded nanostructured lipid carriers (MA-NLCs) is essential to overcome the free compound's pharmacokinetic limitations [1]. The nano-formulation provides a 7.9-fold extension of half-life and a 3.85-fold increase in systemic exposure (AUC0-t 18.91 μg/mL∙min) compared to the free drug, enabling sustained and therapeutically relevant plasma concentrations in rodent models. This delivery system is the appropriate tool for evaluating the compound's in vivo antitumor efficacy and its molecular mechanisms, including the induction of apoptosis and pyroptosis [1].

As a GABAA Receptor α3-Preferring Probe in Neuroscience

Use morellic acid as a novel, non-benzodiazepine small molecule probe for investigating the functional role of the GABAA receptor α3 subunit in anxiety and related behaviors [1]. Its validated in vivo anxiolytic-like effects in mice, coupled with its computationally predicted strong binding affinity for the α3 subunit (-9.2 kcal/mol), make it a valuable tool for studying α3-mediated neurotransmission and for validating the subunit as a target for new anxiolytic drugs with potentially differentiated side-effect profiles compared to classical benzodiazepines like diazepam [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morellic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.